1-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde or ketone to form the benzothiazole core.
Introduction of the Pyrrolidine Ring: The benzothiazole derivative is then reacted with a suitable pyrrolidine derivative under specific conditions to introduce the pyrrolidine ring.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-methoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This could include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other benzothiazole derivatives or pyrrolidine carboxamides.
Uniqueness
Structural Features: Unique combination of benzothiazole and pyrrolidine rings.
Biological Activity: Distinct biological activities compared to other similar compounds.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-12-3-8-16-17(9-12)27-20(21-16)22-19(25)13-10-18(24)23(11-13)14-4-6-15(26-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,21,22,25) |
InChI Key |
SQWIJYMTULVBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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